Podofilox

Description

Podofilox is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of external genital warts and perianal warts. Podofilox gel and solution are for topicalcutaneous use only.

External genital and perianal warts are caused by the human papillomavirus (HPV). HPV can be an opportunistic infection (OI) of HIV.

A lignan found in podophyllin resin from the roots of podophyllum plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

The physiologic effect of podofilox is by means of Decreased Mitosis.

Podofilox has been reported in Phialocephala fortinii, Dysosma aurantiocaulis, and other organisms with data available.

Podofilox is a pure, stabilized form of podophyllin, in which only the biologically active portion of the compound is present. Podophyllotoxin is a toxic, polycyclic antimitotic agent isolated primarily from the rhizome of the plant Podophyllum peltatum. This agent is formulated for topical applications. (NCI04)

PODOFILOX is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 3 approved indications.

A lignan (lignans) found in podophyllin resin from the roots of podophyllum plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

A lignan (LIGNANS) found in PODOPHYLLIN resin from the roots of PODOPHYLLUM plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

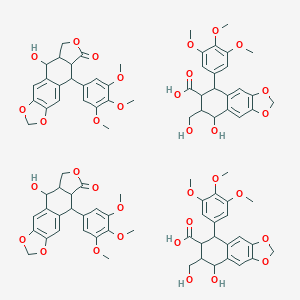

Structure

3D Structure

Propriétés

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-XVVDYKMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045645 | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated crystals | |

CAS No. |

518-28-5, 9000-55-9, 477-47-4 | |

| Record name | Podophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podofilox [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podophyllum resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | podophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3a,4,9,9a-hexahydro-9-hydroxy-6,7-(methylenedioxy)-4-(3',4',5'-trimethoxyphenyl)benz[f]isobenzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOFILOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36H50F353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The intricate dance of cell division screeches to a halt when podofilox enters the scene. This potent antiviral and antimitotic agent, derived from the podophyllotoxin lignan, exerts its therapeutic effects by targeting tubulin, a critical protein in the formation of the cellular skeleton. This in-depth technical guide delves into the core mechanism of podofilox's action, focusing on its tubulin-binding kinetics and the subsequent cellular signaling cascades it triggers. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with podofilox's interaction with its primary molecular target.

Quantitative Analysis of Podofilox-Tubulin Interaction

The interaction between podofilox and tubulin has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity, inhibitory concentrations, and kinetic parameters.

| Parameter | Value | Conditions | Reference |

| Binding Affinity | |||

| Affinity Constant (Ka) | 1.8 x 10⁶ M⁻¹ | 37°C, pH 6.7 | [1] |

| Binding Kinetics | |||

| Association Rate Constant | 3.8 x 10⁶ M⁻¹ h⁻¹ | 37°C | [1] |

| Dissociation Rate Constant | 1.9 h⁻¹ | 37°C | [1] |

| Inhibition of Tubulin Polymerization | |||

| IC₅₀ (Deoxypodophyllotoxin) | 0.0073 - 0.14 µM | In vitro, against various human cancer cell lines | [2] |

| IC₅₀ (β-apopicropodophyllotoxin) | 0.0073 - 0.14 µM | In vitro, against various human cancer cell lines | [2] |

| IC₅₀ (Podophyllotoxin derivative 9j) | 0.07 µM | In vitro, against human cancer cell lines | [3] |

| IC₅₀ (Podophyllotoxin derivative E5) | 0.35 ± 0.13 µM | A549 cells | [4][5] |

| Cellular Effects | |||

| IC₅₀ (Podophyllotoxin) | 1.9 µM | A549 cells | [6] |

| IC₅₀ (Podophyllotoxin derivative 11a) | 0.8 µM | A549 cells | [6] |

Core Mechanism of Action: Tubulin Binding and Microtubule Destabilization

Podofilox, with its active compound podophyllotoxin, functions as a potent inhibitor of microtubule dynamics. It achieves this by binding to the colchicine-binding site on the β-tubulin subunit.[2][7][8] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[8] The disruption of microtubule formation leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][8][9][10]

Signaling Pathways Activated by Podofilox

The cytotoxic effects of podofilox extend beyond simple microtubule disruption, activating specific signaling cascades that culminate in apoptosis. A key pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9][11][12][13]

Key Experimental Protocols

The elucidation of podofilox's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of podofilox-tubulin interactions.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Workflow:

Methodology:

-

Reagent Preparation:

-

Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing PIPES, EGTA, and MgCl₂).[14][15]

-

GTP is added to the buffer to a final concentration of 1 mM to facilitate polymerization.[14][15]

-

A stock solution of podofilox is prepared in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

Data Acquisition:

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves.

-

The IC₅₀ value, the concentration of podofilox that inhibits tubulin polymerization by 50%, is determined.

-

Competitive Binding Assay

This assay is used to determine if a test compound binds to the same site on tubulin as a known ligand, such as colchicine.

Workflow:

Methodology:

-

Reaction Setup:

-

Purified tubulin is incubated with a constant concentration of a radiolabeled ligand that binds to the colchicine site (e.g., [³H]colchicine).

-

Increasing concentrations of unlabeled podofilox are added to the reaction mixtures.

-

-

Separation:

-

Quantification:

-

The amount of radioactivity in the protein-bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of podofilox that inhibits 50% of the specific binding of the radiolabeled colchicine is determined.

-

The inhibition constant (Ki) for podofilox can be calculated from this data, providing a measure of its binding affinity for the colchicine site.[17]

-

X-ray Crystallography

This powerful technique provides a high-resolution, three-dimensional structure of the podofilox-tubulin complex, revealing the precise molecular interactions at the binding site.

Workflow:

Methodology:

-

Complex Formation and Crystallization:

-

Data Collection:

-

A single crystal is mounted and exposed to a high-intensity X-ray beam.

-

The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.[22]

-

-

Structure Determination and Analysis:

-

The diffraction data is processed to determine the electron density map of the crystal.

-

A three-dimensional model of the tubulin-podofilox complex is built into the electron density map.

-

The final structure reveals the precise orientation of podofilox within the colchicine-binding site and the specific amino acid residues involved in the interaction.[7]

-

Conclusion

Podofilox's mechanism of action is a well-defined process initiated by its high-affinity binding to the colchicine site on β-tubulin. This interaction effectively inhibits microtubule polymerization, leading to a cascade of cellular events including G2/M phase cell cycle arrest and apoptosis, mediated in part by the ROS-p38 MAPK signaling pathway. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of novel tubulin-targeting agents for therapeutic applications.

References

- 1. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological evaluation and molecular modelling study of podophyllotoxin derivatives as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. abscience.com.tw [abscience.com.tw]

- 16. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Correlation of tubulin-binding and antitumor activities of podophyllotoxin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystallization of a macromolecular ring assembly of tubulin liganded with the anti-mitotic drug podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Podofilox and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Podophyllotoxin, a naturally occurring aryltetralin lignan, has long been a source of fascination for medicinal chemists. Its potent cytotoxic and antiviral properties have led to the development of clinically significant anticancer agents like etoposide and teniposide. This technical guide delves into the core of podofilox's therapeutic potential: the structure-activity relationship (SAR). By systematically exploring how modifications to its complex scaffold influence biological activity, we can unlock the design of next-generation therapeutics with enhanced efficacy and reduced toxicity.

Core Structure and Key Pharmacophores

The podophyllotoxin molecule is a rigid tetracyclic structure with a pendant E-ring. The key to its biological activity lies in the precise stereochemistry and the nature of substituents at various positions. The primary mechanisms of action for podophyllotoxin and its derivatives are the inhibition of tubulin polymerization and the inhibition of topoisomerase II.[1][2] Structure-activity relationship studies have revealed that even minor chemical modifications can dramatically alter the preferred mechanism of action and cytotoxic potency.[3][4]

Structure-Activity Relationship: A Positional Analysis

The following sections summarize the impact of structural modifications at key positions on the cytotoxic activity of podophyllotoxin derivatives. The data is presented in tabular format for ease of comparison, with IC50 values representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Modifications at the C-4 Position

The C-4 position is a critical determinant of the mechanism of action. The stereochemistry at this position dictates whether the derivative will primarily target tubulin or topoisomerase II.[5]

-

Epimerization: Conversion from the α-configuration (podophyllotoxin-like) to the β-configuration (epipodophyllotoxin-like) is a crucial switch. While podophyllotoxin inhibits tubulin polymerization, its 4β-epimer, epipodophyllotoxin, is a potent inhibitor of topoisomerase II.[2][6]

-

Substitution: The introduction of various substituents at the C-4 position has been extensively explored to improve potency and overcome drug resistance.[7][8]

Below is a summary of the cytotoxic activities of various C-4 modified podophyllotoxin derivatives against different cancer cell lines.

| Compound | Modification at C-4 | Cell Line | IC50 (µM) | Reference |

| Podophyllotoxin | -OH (α) | HeLa | 0.19 | [9] |

| Etoposide (VP-16) | Glycosidic moiety (β) | K562 | >20 | [9] |

| 9l | 4β-N-[(E)-(5-((4-(4-nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine] | HeLa | 7.93 | [9] |

| K562 | 6.42 | [9] | ||

| K562/A02 | 6.89 | [9] | ||

| 3g | 2-amino-3-chloropyridine (on PPT scaffold) | HeLa | Potent | [6] |

| 3h | 2-amino-3-chloropyridine (on DMEP scaffold) | HeLa | Most potent | [6] |

Table 1: Cytotoxicity of C-4 Modified Podophyllotoxin Derivatives.

Modifications at the C-7 Position

Modifications at the C-7 position can also influence the cytotoxic activity of podophyllotoxin derivatives, although generally to a lesser extent than C-4 modifications.

| Compound | Modification at C-7 | Cell Line | IC50 (µM) | Reference |

| Compound 7 | Benzothiazole scaffold with ester group | MCF-7 | 0.68-2.88 | [9] |

| SKOV-3 | ||||

| B16F10 | ||||

| LOVO | ||||

| HeLa | ||||

| Compound 11 | Benzothiazole scaffold without ester group | MCF-7 | 0.68-2.88 | [9] |

| SKOV-3 | ||||

| B16F10 | ||||

| LOVO | ||||

| HeLa |

Table 2: Cytotoxicity of C-7 Modified Podophyllotoxin Derivatives.

Modifications of the E-Ring

The trimethoxyphenyl E-ring plays a crucial role in the binding of podophyllotoxin to tubulin.[2] Modifications to this ring can significantly impact cytotoxic activity.

| Compound | Modification of E-Ring | Cell Line | IC50 (µM) | Reference |

| 6a | 4'-Methoxyl | SMMC-7721 | 14.50±0.56 | [10] |

| A-549 | >40 | [10] | ||

| MCF-7 | 36.55±0.78 | [10] | ||

| SW480 | >40 | [10] | ||

| 6b | 4'-Hydroxyl | SMMC-7721 | 8.41±0.48 | [10] |

| A-549 | 10.74±0.37 | [10] | ||

| MCF-7 | 9.18±0.49 | [10] | ||

| SW480 | 3.27±0.21 | [10] |

Table 3: Cytotoxicity of E-Ring Modified Podophyllotoxin Derivatives.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro assays used in the evaluation of podophyllotoxin derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the podophyllotoxin derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

-

Compound Addition: Add the podophyllotoxin derivative at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).[11][12]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, ATP, and reaction buffer.

-

Compound Incubation: Add the podophyllotoxin derivative at various concentrations to the reaction mixture and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer and chloroform/isoamyl alcohol).[11]

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Data Analysis: Determine the concentration of the compound that inhibits the decatenation activity of topoisomerase II.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the podophyllotoxin derivative for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. Podophyllotoxin and its tubulin-inhibiting derivatives typically cause an arrest in the G2/M phase.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of podophyllotoxin derivatives are often mediated through complex intracellular signaling pathways. Furthermore, a systematic workflow is crucial for the efficient evaluation of novel compounds.

PI3K/Akt Signaling Pathway

Several studies have implicated the PI3K/Akt pathway in the mechanism of action of podophyllotoxin derivatives.[3][10][13][14] These compounds can modulate the phosphorylation of key proteins in this pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Caption: PI3K/Akt signaling pathway modulated by podophyllotoxin derivatives.

Experimental Workflow for SAR Studies

A structured workflow is essential for the systematic evaluation of novel podophyllotoxin derivatives. This process typically involves chemical synthesis followed by a cascade of biological assays to determine activity and mechanism of action.

Caption: Experimental workflow for podofilox SAR studies.

Conclusion and Future Directions

The structure-activity relationship of podofilox is a rich and complex field that continues to yield valuable insights for the development of novel anticancer agents. The C-4 position remains a key locus for modulating the mechanism of action, switching between tubulin and topoisomerase II inhibition. Modifications to the E-ring and other positions offer further opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Rational Design: Utilizing computational modeling and a deeper understanding of the target binding sites to design derivatives with improved affinity and selectivity.

-

Overcoming Resistance: Developing analogs that are effective against multidrug-resistant cancer cell lines.

-

Targeting Specific Pathways: Designing derivatives that selectively modulate key signaling pathways implicated in cancer progression.

-

Hybrid Molecules: Exploring the synthesis of hybrid molecules that combine the pharmacophore of podophyllotoxin with other anticancer agents to achieve synergistic effects.

By continuing to unravel the intricate relationship between the structure of podofilox and its biological activity, the scientific community can pave the way for the next generation of highly effective and safer cancer chemotherapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. topogen.com [topogen.com]

- 5. researchgate.net [researchgate.net]

- 6. SAR analysis and biological studies of synthesized podophyllum derivates obtained by N linkage modification at C-4 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress on C-4-modified podophyllotoxin analogs as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway | PLOS One [journals.plos.org]

- 11. inspiralis.com [inspiralis.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Podofilox's Multifaceted Assault on HPV-Infected Cells: A Technical Guide to Signaling Pathway Modulation

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of podofilox in treating Human Papillomavirus (HPV) infections. The guide details how podofilox, a widely used topical medication for genital warts, modulates key cellular signaling pathways in HPV-infected cells, leading to cell cycle arrest and programmed cell death.

Podofilox, the purified active ingredient from the podophyllum resin, has long been recognized for its antimitotic properties. This new guide synthesizes the current understanding of its mode of action at the molecular level, providing a critical resource for the development of novel HPV therapies.

Core Mechanism of Action: Disruption of the Cellular Scaffolding

The primary mechanism of podofilox is its interaction with the microtubule network, a critical component of the cell's cytoskeleton essential for cell division. By binding to tubulin, the protein subunit of microtubules, podofilox inhibits its polymerization, leading to a cascade of events that ultimately results in the death of the rapidly dividing HPV-infected keratinocytes characteristic of warts.[1] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[2][3][4]

Induction of Apoptosis: A Two-Pronged Attack

Podofilox is a potent inducer of apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways.[1] This ensures the efficient elimination of virally infected cells. While the complete signaling cascade in HPV-infected cells is still under investigation, studies in other cancer cell lines provide valuable insights.

One key pathway implicated in podophyllotoxin-induced apoptosis is the p38 mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by an increase in reactive oxygen species (ROS).[2][4] This oxidative stress triggers a downstream signaling cascade that culminates in the activation of caspases, the executioner enzymes of apoptosis.

Direct Interference with HPV Oncoproteins

Beyond its effects on host cell machinery, emerging evidence suggests that podofilox directly targets the HPV lifecycle. A significant finding is the direct binding of podophyllotoxin to a hinge domain of the HPV E2 protein.[5] The E2 protein is a key regulator of viral transcription and replication. This binding has been shown to inhibit the interaction between the E2 and E7 oncoproteins.[5] The E7 oncoprotein is crucial for the virus's ability to promote cell proliferation by targeting the tumor suppressor protein pRb. By disrupting the E2/E7 interaction, podofilox may interfere with the viral oncogenic program.

Modulation of the Innate Immune Response

Recent research has unveiled a novel aspect of podofilox's mechanism of action: its ability to enhance the cGAMP-STING (stimulator of interferon genes) signaling pathway.[6][7] The STING pathway is a critical component of the innate immune system that detects the presence of viral DNA and initiates an antiviral response, including the production of type I interferons. By potentiating this pathway, podofilox may help to stimulate a more robust host immune response against the HPV infection. It is important to note that HPV has been shown to blunt STING signaling to evade immune detection.[8]

Quantitative Insights into Podofilox's Efficacy

The following tables summarize the available quantitative data on the effects of podophyllotoxin, the active component of podofilox, on HPV-infected and other relevant cell lines.

| Cell Line | Podophyllotoxin Concentration | Effect | Assay | Reference |

| HeLa (HPV18+) | 0.18 - 9 µM (IC50 range for various derivatives) | Antiproliferative | Not Specified | [9] |

| HeLa (HPV18+) | 83 µM (IC50 for a tetrahydrocurcumin derivative) | Antiproliferative | Not Specified | [10] |

| HeLa (HPV18+) | 42.23 µM (IC50) | Inhibition of Proliferation | MTT Assay | [11] |

| VK2/E6E7 (HPV16+) | 5 µg/ml | ~64.5% inhibition of proliferation | Not Specified | [12] |

| HCT116 (Colorectal Cancer) | 0.1, 0.2, 0.3 µM | 18.47%, 28.87%, 65.90% apoptotic cells, respectively | Annexin V/7-AAD | [2][4] |

| HCT116 (Colorectal Cancer) | 0.1, 0.2, 0.3 µM | Increase in G2/M phase cells from 5.33% to 19.93%, 34.67%, 49.27%, respectively | Flow Cytometry | [2] |

Table 1: Cytotoxicity and Cell Cycle Arrest Induced by Podophyllotoxin

| Interaction | Binding Affinity (KD) | Method | Reference |

| Podophyllotoxin and HPV 1a E2 protein | 24.1 µM | Surface Plasmon Resonance (SPR) | [5] |

Table 2: Binding Affinity of Podophyllotoxin to HPV E2 Protein

Visualizing the Molecular Interactions

To better understand the complex signaling networks modulated by podofilox, the following diagrams illustrate the key pathways involved.

Caption: Overview of Podofilox's mechanism of action in HPV-infected cells.

Caption: Podofilox-induced apoptotic signaling pathways.

References

- 1. What is the mechanism of Podofilox? [synapse.patsnap.com]

- 2. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Podophyllotoxin directly binds a hinge domain in E2 of HPV and inhibits an E2/E7 interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Podofilox as a Potent cGAMP-STING Signaling Enhancer with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Papillomavirus Infection Blunts STING Signaling and Alters Downstream Response | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. spandidos-publications.com [spandidos-publications.com]

The Cellular Journey of Podofilox: An In-depth Technical Guide to Uptake and Intracellular Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podofilox, a potent antimitotic agent derived from the podophyllin resin of the Mayapple plant, is a cornerstone in the treatment of external genital warts. Its therapeutic efficacy is intrinsically linked to its ability to enter target cells and disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and intracellular transport of podofilox. While the precise mechanisms of cellular entry for free podofilox remain an active area of investigation, this document synthesizes available data, explores probable transport pathways, and details the subsequent intracellular fate of this clinically significant compound. Furthermore, this guide presents detailed experimental protocols for key assays and utilizes visualizations to illustrate complex biological processes, offering a valuable resource for researchers in oncology, virology, and pharmacology.

Introduction

Podofilox, the purified active compound of podophyllotoxin, exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization.[1][2] This disruption of the cellular cytoskeleton is particularly effective against the rapidly dividing cells characteristic of viral lesions and tumors.[1] Understanding how podofilox traverses the cell membrane and reaches its intracellular target is paramount for optimizing its therapeutic index, overcoming potential resistance mechanisms, and designing novel drug delivery systems. This guide will delve into the knowns and unknowns of podofilox's cellular journey, from initial interaction with the plasma membrane to its engagement with the microtubule network.

Cellular Uptake Mechanisms

The precise mechanisms governing the cellular uptake of free podofilox have not been definitively elucidated. However, based on its physicochemical properties and findings from studies on its derivatives and nanoparticle formulations, several pathways are likely involved.

Passive Diffusion

Given its relatively small molecular weight and lipophilic nature, passive diffusion across the plasma membrane is a plausible mechanism for podofilox entry into cells. This process is driven by the concentration gradient of the drug between the extracellular environment and the cytoplasm.

Endocytosis

Evidence suggests that endocytosis may play a significant role in the cellular internalization of podofilox.[3][4] One study observed the prompt entry of podophyllotoxin into human keratinocytes (HaCaT cells), suggesting an active transport mechanism such as endocytosis.[3][4] Nanoparticle formulations of podophyllotoxin have also been shown to be internalized via endocytosis.[1] The involvement of specific endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, requires further investigation.

Carrier-Mediated Transport

The role of solute carrier (SLC) transporters in the uptake of podofilox is an area of active research.[5][6][7] SLC transporters are a large family of membrane proteins responsible for the transport of a wide range of endogenous and exogenous compounds across cellular membranes.[5][6] While direct evidence for podofilox transport by a specific SLC protein is lacking, the structural similarities of podofilox to other known substrates of SLC transporters suggest this as a potential avenue for cellular entry.

Intracellular Transport and Fate

Once inside the cell, podofilox must navigate the cytoplasm to reach its target, tubulin. The intracellular transport of podofilox is likely a dynamic process influenced by its binding to intracellular components.

Cytosolic Distribution and Microtubule Binding

Upon entering the cytoplasm, podofilox rapidly binds to tubulin dimers, preventing their polymerization into microtubules.[1][2] This interaction is the primary mechanism of its cytotoxic action. The binding of podofilox to tubulin effectively sequesters the drug within the cell, contributing to its intracellular accumulation.

Efflux Mechanisms

The intracellular concentration of podofilox can be significantly influenced by the activity of efflux pumps, primarily members of the ATP-binding cassette (ABC) transporter superfamily.[8][9][10][11] Overexpression of ABC transporters, such as P-glycoprotein (ABCB1), is a common mechanism of multidrug resistance in cancer cells and can lead to reduced efficacy of podofilox and its derivatives.[9] These transporters actively pump xenobiotics, including chemotherapeutic agents, out of the cell, thereby lowering their intracellular concentration and therapeutic effect.

Quantitative Data on Podofilox Uptake and Transport

Quantitative data on the cellular uptake of free podofilox is limited in the available literature. Most studies have focused on the efficacy and mechanism of action following uptake. However, some pharmacokinetic data from clinical studies provide insights into its absorption.

| Parameter | Value | Cell Line/System | Reference |

| Peak Serum Level | 1-17 ng/mL | Human (topical application) | [12] |

| Time to Peak Serum Level | 1-2 hours | Human (topical application) | [12] |

| IC50 (Podofilox) | 0.12 µM | MCF-7 (breast cancer) | [1] |

| IC50 (Podofilox Nanocomposite) | 5.8 µM | MCF-7 (breast cancer) | [1] |

| IC50 (Podofilox) | 0.12 µM | MCF-7/ADR (doxorubicin-resistant) | [1] |

| IC50 (Podofilox Nanocomposite) | 12.3 µM | MCF-7/ADR (doxorubicin-resistant) | [1] |

Table 1: Summary of available quantitative data related to podofilox absorption and cytotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of podofilox's cellular uptake and transport. Below are methodologies for key experiments.

Cellular Uptake Assay

This protocol describes a general method for quantifying the cellular uptake of podofilox.

Materials:

-

Cell culture medium

-

Podofilox solution of known concentration

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography (HPLC) system

-

Cell line of interest (e.g., HaCaT, cancer cell lines)

-

24-well cell culture plates

Procedure:

-

Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Allow cells to adhere and grow for 24-48 hours.

-

On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed PBS.

-

Add fresh culture medium containing the desired concentration of podofilox to each well.

-

Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.

-

To terminate uptake, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding a suitable volume of lysis buffer to each well and incubating on ice for 30 minutes.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the supernatant for podofilox concentration using a validated HPLC method.[13][14][15][16][17]

-

Determine the protein concentration of each lysate to normalize the uptake data (e.g., using a BCA protein assay).

-

Express the results as the amount of podofilox per milligram of total cell protein.

Efflux Assay

This protocol is designed to assess the role of efflux pumps in the transport of podofilox out of the cells.

Materials:

-

All materials from the Cellular Uptake Assay

-

Known efflux pump inhibitors (e.g., verapamil for P-glycoprotein)

Procedure:

-

Follow steps 1-5 of the Cellular Uptake Assay to load the cells with podofilox.

-

After the loading period, aspirate the drug-containing medium and wash the cells three times with pre-warmed PBS.

-

Add fresh, drug-free culture medium to the cells. For inhibitor groups, add medium containing the efflux pump inhibitor.

-

Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h).

-

At each time point, collect the supernatant (containing effluxed drug) and lyse the cells as described in the Cellular Uptake Assay (steps 7-11).

-

Analyze both the supernatant and the cell lysate for podofilox concentration by HPLC.

-

Compare the amount of podofilox retained in the cells and released into the medium in the presence and absence of the inhibitor to determine the contribution of the targeted efflux pump.

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in podofilox's cellular journey.

Caption: Proposed mechanisms of podofilox cellular uptake and intracellular action.

Caption: Experimental workflow for a cellular uptake assay of podofilox.

Caption: Signaling pathways leading to apoptosis induced by podofilox.

Conclusion and Future Directions

The cellular uptake and intracellular transport of podofilox are critical determinants of its therapeutic efficacy. While its primary intracellular target and mechanism of action are well-established, the precise pathways by which it enters cells remain to be fully characterized. Current evidence points towards a combination of passive diffusion and endocytosis, with a potential role for SLC transporters. The intracellular concentration of podofilox is further modulated by the activity of ABC efflux pumps, a key factor in the development of drug resistance.

Future research should focus on:

-

Identifying specific transporters involved in podofilox uptake and efflux.

-

Quantifying the kinetic parameters (Km, Vmax) of podofilox transport.

-

Elucidating the specific endocytic pathways responsible for podofilox internalization.

-

Developing strategies to overcome efflux-mediated resistance , such as co-administration with ABC transporter inhibitors or the use of novel drug delivery systems.

A deeper understanding of the cellular journey of podofilox will undoubtedly pave the way for the development of more effective and targeted therapies for a range of diseases.

References

- 1. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of solute carriers in response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of SLC transporters in toxicity induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Podophyllotoxin in serum: absorption subsequent to three-day repeated applications of a 0.5% ethanolic preparation on condylomata acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of podophyllotoxin extraction method from Linum album cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of podophyllotoxin and total lignans in Sinopodophyllum emodi] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Molecular Basis of Podofilox-Induced Apoptosis

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying podofilox-induced apoptosis. Podofilox, a purified lignan derived from the Podophyllum plant, is a potent antimitotic agent. Its clinical efficacy, particularly in treating conditions caused by rapidly proliferating cells, stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest and programmed cell death. This document details the core signaling pathways, presents key quantitative data, and outlines essential experimental protocols for studying its apoptotic effects.

Primary Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

The principal mechanism of podofilox is its direct interaction with the cellular cytoskeleton. As an antimitotic drug, it functions by inhibiting cell division, a process that is fundamental to the growth of cancerous tissues.[1][2]

-

Binding to Tubulin: Podofilox binds to tubulin, the protein subunit of microtubules, at or near the colchicine-binding site.[3] This binding prevents the polymerization of tubulin dimers into microtubules.[1][3][4]

-

Disruption of Mitotic Spindle: Microtubules are essential for forming the mitotic spindle, a structure required for the proper segregation of chromosomes during cell division (mitosis).[1][2] By inhibiting tubulin polymerization, podofilox disrupts the formation and function of this spindle.[1]

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. This leads to a halt in the cell cycle, predominantly at the G2/M phase (the transition from the second growth phase to mitosis).[1][3][5][6] Prolonged arrest at this stage is a potent trigger for apoptosis.[7]

Key Signaling Pathways in Podofilox-Induced Apoptosis

Following cell cycle arrest, podofilox activates a cascade of signaling events that converge on the intrinsic and, to some extent, the extrinsic apoptotic pathways.

2.1 The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is the central route for podofilox-induced apoptosis, initiated by intracellular stress signals.

-

Reactive Oxygen Species (ROS) Production: Treatment with podofilox leads to an increase in intracellular reactive oxygen species (ROS).[5][8] This oxidative stress is a key early event that triggers downstream signaling.

-

p38 MAPK Activation: The accumulation of ROS activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5][8] Pharmacological inhibition of p38 has been shown to prevent podofilox-induced apoptosis, confirming its critical role.[5]

-

Modulation of Bcl-2 Family Proteins: A crucial step in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[9] Podofilox shifts the balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bad.[3][4][10]

-

Mitochondrial Dysfunction: The altered ratio of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP). This is characterized by the loss of the mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[4][5]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the formation of a complex known as the apoptosome.[4] The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[3][4][8][11] These executioner caspases are responsible for the systematic dismantling of the cell.

2.2 Involvement of the Extrinsic Pathway and Other Regulators

While the intrinsic pathway is dominant, evidence also points to the involvement of other signaling molecules:

-

Extrinsic Pathway: The activation of caspase-8, the primary initiator caspase of the extrinsic (death receptor) pathway, has been observed in response to podofilox and its derivatives, suggesting potential crosstalk between the two pathways.[3][8][11]

-

p53 and PI3K/AKT Signaling: Podofilox can induce the accumulation of the tumor suppressor protein p53 and inhibit the pro-survival PI3K/AKT/mTOR pathway, further sensitizing cancer cells to apoptosis.[12][13][14]

Quantitative Analysis of Podofilox Efficacy

The cytotoxic and apoptotic effects of podofilox are dose-dependent and vary across different cell lines.

Table 1: IC50 Values of Podofilox and its Derivatives in Various Cancer Cell Lines The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Podofilox | AGS | Gastric Cancer | 2.327 nM | [12][15] |

| Podofilox | HGC-27 | Gastric Cancer | 1.981 nM | [12][15] |

| Podofilox | HT29, DLD1, Caco2 | Colorectal Cancer | 300 - 600 nM | [16] |

| Podophyllotoxin Acetate | NCI-H460 | Non-small Cell Lung | 12 nM | [8] |

| Derivative 9j | HeLa | Cervical Cancer | 0.07 µM | [6] |

| Derivative 9c | HeLa | Cervical Cancer | 0.9 µM | [6] |

Table 2: Podofilox-Induced Cell Cycle Arrest

| Compound | Cell Line | Concentration | Effect | Reference |

| Podofilox | AGS & HGC-27 | 3.4 nM | G0/G1 Phase Arrest | [12][17] |

| Derivative 9c | HeLa | 0.5 µM | 63.3% of cells in G2/M | [6] |

| Derivative 9j | HeLa | 0.5 µM | 62.7% of cells in G2/M | [6] |

Table 3: Podofilox-Induced Apoptosis

| Compound | Cell Line | Concentration | % of Apoptotic Cells (Depolarized) | Reference |

| Podophyllotoxin | HCT116 | 0.1 µM | 7.28% (vs. 6.03% control) | [4] |

| Podophyllotoxin | HCT116 | 0.2 µM | 26.00% (vs. 6.03% control) | [4] |

| Podophyllotoxin | HCT116 | 0.3 µM | 44.65% (vs. 6.03% control) | [4] |

Key Experimental Protocols

To investigate the molecular basis of podofilox-induced apoptosis, a series of standard cell and molecular biology techniques are employed.

4.1 Cell Viability Assay (e.g., CCK-8) This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of podofilox (e.g., 0 to 1000 nM). Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 1-4 hours until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of podofilox for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin, then neutralize with serum-containing media.[18]

-

Washing: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

4.3 Western Blotting for Apoptotic Proteins This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathways.

-

Protein Extraction: After treatment with podofilox, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p-p38, anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin or GAPDH).

References

- 1. What is the mechanism of Podofilox? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 4. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Podophyllotoxin acetate enhances γ-ionizing radiation-induced apoptotic cell death by stimulating the ROS/p38/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. Podofilox suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 19. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacogenomics of Podofilox Response: A Technical Guide for Researchers

Abstract

Podofilox is a topical antimitotic agent widely used for the treatment of external genital warts caused by the human papillomavirus (HPV). Its primary mechanism of action involves the disruption of microtubule formation, leading to cell cycle arrest and necrosis of wart tissue. Recent evidence also suggests a role for podofilox in modulating the innate immune system through the cGAMP-STING signaling pathway. Despite its established clinical use, there is significant variability in patient response to podofilox treatment, and the underlying genetic factors contributing to this variability remain unexplored. This technical guide provides a comprehensive overview of the current knowledge on podofilox's mechanisms of action and outlines a detailed framework for investigating the pharmacogenomics of podofilox response. Due to a notable absence of direct pharmacogenomic studies on podofilox, this guide presents a hypothetical yet robust research plan, including candidate gene selection, detailed experimental protocols, and the necessary analytical workflows. This document is intended for researchers, scientists, and drug development professionals interested in advancing personalized medicine approaches for the treatment of HPV-related conditions.

Introduction to Podofilox

Podofilox, the purified active ingredient from podophyllin resin, is a first-line, patient-administered therapy for anogenital warts.[1] It is available as a 0.5% solution or gel for topical application.[2] The treatment regimen typically involves cycles of twice-daily application for three consecutive days, followed by a four-day rest period.[3] While clinical trials have demonstrated its efficacy, a subset of patients exhibits a poor response or experiences significant local adverse effects, such as irritation, inflammation, and erosion.[4][5] Understanding the genetic basis for these differences is crucial for optimizing treatment strategies, predicting patient outcomes, and developing novel therapeutic approaches.

Known Mechanisms of Action of Podofilox

Podofilox exerts its therapeutic effects through at least two distinct molecular pathways:

Microtubule Destabilization

The primary and most well-understood mechanism of podofilox is its interaction with tubulin, the protein subunit of microtubules.[4] By binding to tubulin, podofilox inhibits microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division.[6] This disruption leads to cell cycle arrest in the metaphase, ultimately inducing apoptosis and necrosis of the rapidly proliferating wart tissue.[7]

Enhancement of cGAMP-STING Signaling

Recent research has uncovered a novel immunomodulatory role for podofilox. It has been identified as a potent enhancer of the cyclic GMP-AMP (cGAMP)-stimulator of interferon genes (STING) signaling pathway.[8] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral infections.[6] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[9] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.[7] Podofilox has been shown to enhance this pathway by increasing the oligomerization of STING and delaying its degradation, thereby amplifying the downstream antiviral immune response.[10]

The Pharmacogenomic Research Gap

A thorough review of the current scientific literature reveals a significant gap in our understanding of the pharmacogenomics of podofilox response. To date, no studies have been published that specifically investigate the association between genetic variations and the efficacy or adverse effects of podofilox treatment for genital warts. This lack of data presents a major hurdle to the implementation of a personalized medicine approach for this common clinical problem.

A Proposed Framework for Pharmacogenomic Investigation

Given the absence of direct evidence, we propose a comprehensive research framework to elucidate the genetic determinants of podofilox response. This framework includes the identification of candidate genes, detailed experimental protocols, and a robust analytical plan.

Candidate Gene Selection

Based on the known mechanisms of action of podofilox, several candidate genes can be prioritized for investigation.

| Gene Category | Candidate Genes | Rationale |

| Drug Target | TUBB, TUBA1A, TUBA1B, TUBA4A | Genes encoding different tubulin isotypes. Polymorphisms could alter podofilox binding affinity and efficacy. |

| Innate Immunity | STING1 (TMEM173), CGAS (MB21D1), TBK1, IRF3 | Key components of the cGAMP-STING pathway. Variants may influence the immunomodulatory effects of podofilox. |

| Drug Metabolism | CYP3A4, CYP2C9, CYP2C19 | Cytochrome P450 enzymes potentially involved in the systemic or local metabolism of podofilox. |

| Drug Transport | ABCB1 (MDR1) | Encodes P-glycoprotein, a transporter that could influence the intracellular concentration of podofilox in target cells. |

Proposed Experimental Workflow

A prospective clinical study is the ideal design to investigate the pharmacogenomics of podofilox response.

Detailed Experimental Protocols

The following are detailed protocols for the key experimental stages of the proposed pharmacogenomic study.

Patient Cohort and Phenotyping

-

Inclusion Criteria: Adult patients with a clinical diagnosis of external anogenital warts.

-

Exclusion Criteria: Immunocompromised patients, pregnant or breastfeeding women, patients with prior treatment with podofilox.

-

Phenotypic Data Collection:

-

Efficacy: Wart count and total wart area measured at baseline and at specified follow-up intervals. Clinical response can be categorized as complete response, partial response, or no response.

-